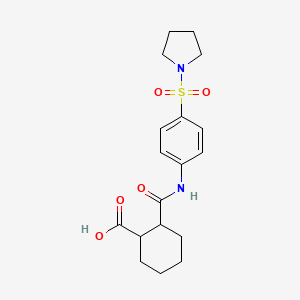

2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid

Description

2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid is a cyclohexanecarboxylic acid derivative featuring a carbamoyl linker to a phenyl ring substituted with a pyrrolidine sulfonyl group.

Properties

IUPAC Name |

2-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5S/c21-17(15-5-1-2-6-16(15)18(22)23)19-13-7-9-14(10-8-13)26(24,25)20-11-3-4-12-20/h7-10,15-16H,1-6,11-12H2,(H,19,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHHEMNCHDRRGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid, with the CAS Number 799250-52-5, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biochemical properties, mechanisms of action, and therapeutic implications based on available scientific literature.

- Molecular Formula : C18H24N2O5S

- Molecular Weight : 380.4586 g/mol

This compound features a pyrrolidine sulfonamide moiety which is significant for its biological interactions.

The compound's biological activity is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its potential as an inhibitor of certain enzymes involved in metabolic pathways.

- Inhibition of Enzymatic Activity : Research suggests that compounds similar to 2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid may inhibit fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids, thus enhancing their levels in the body .

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties by modulating pathways related to pain and inflammation, potentially making it useful in treating conditions like neuropathic pain .

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| FAAH Inhibition | Increases endocannabinoid levels | |

| Anti-inflammatory | Reduces pain in animal models | |

| Neuropathic Pain Relief | Attenuates allodynia and hyperalgesia |

Case Study 1: FAAH Inhibition

A study focused on a related compound demonstrated that selective inhibition of FAAH leads to significant increases in endogenous levels of anandamide, which is linked to analgesic effects. The compound's structure allows it to form a covalent bond with the enzyme, resulting in prolonged inhibition .

Case Study 2: Pain Models

In animal models of neuropathic pain, administration of the compound resulted in a marked decrease in tactile allodynia and thermal hyperalgesia. These findings suggest a potential application in chronic pain management .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered interest for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets involved in various diseases.

- Anticancer Activity : Initial studies indicate that derivatives of this compound may exhibit anticancer properties. For example, a related compound was shown to inhibit the proliferation of cancer cells in vitro, suggesting that the pyrrolidinyl sulfonamide moiety could be crucial for its activity .

| Study Reference | Cancer Type | Mechanism of Action | Findings |

|---|---|---|---|

| Breast | Inhibition of cell cycle progression | Reduced cell viability by 50% at 10 µM |

Anti-inflammatory Properties

Research indicates that compounds with similar structures can modulate inflammatory pathways. The pyrrolidine ring is known for its ability to interact with inflammatory mediators, potentially leading to reduced inflammation.

- Case Study : A study demonstrated that a related sulfonamide compound significantly decreased levels of pro-inflammatory cytokines in animal models of arthritis .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. It may influence neurotransmitter systems involved in mood regulation and cognitive function.

Comparison with Similar Compounds

Key Analogs and Modifications:

2-((4-(N-Isopropylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid (CAS 817187-19-2):

- Substituent: N-Isopropylsulfamoyl instead of pyrrolidinylsulfonyl.

- Molecular Weight: 368.45 g/mol .

- Application: Intermediate in pharmaceutical synthesis.

2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic Acid (CAS 1239843-15-2): Structural Difference: Spirocyclic isoquinoline core replaces the carbamoyl-linked phenyl group. Molecular Weight: 327.4174 g/mol . Relevance: Demonstrates the versatility of cyclohexanecarboxylic acid derivatives in complex scaffolds.

(4R)-4-Fluoro-1-[[1-(4-methoxyphenyl)cyclohexyl]carbonyl]-N-pyrazolo[1,5-a]pyridin-2-yl-D-prolinamide :

- Substituent: 4-Methoxyphenyl instead of sulfonamide-substituted phenyl.

- Synthesis: Carboxylic acid coupling methods mirror those used for analogous compounds .

Research Findings and Limitations

- Safety Data : Analogous compounds emphasize the need for rigorous handling protocols, particularly for sulfonamide-containing intermediates .

- Knowledge Gaps: Direct pharmacological or toxicity data for the target compound are absent in the provided evidence, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.